2-Amino-6-(methylsulfonyl)benzoicacid
Description
Significance of Benzoic Acid Derivatives in Advanced Organic Synthesis
Benzoic acid and its derivatives are pivotal starting materials and intermediates in the synthesis of a vast array of more complex molecules. The carboxylic acid group can be readily transformed into other functional groups such as esters, amides, and acid chlorides, providing a versatile handle for molecular elaboration. Furthermore, the substituents on the aromatic ring can direct the regioselectivity of subsequent reactions and modulate the electronic properties of the molecule. This tunability allows for the precise construction of target molecules with desired functionalities, a critical aspect in the development of pharmaceuticals, agrochemicals, and materials science. The inherent reactivity and structural diversity of benzoic acid derivatives make them indispensable tools for the modern organic chemist.
Overview of Sulfonylated and Aminated Aromatic Systems
The incorporation of sulfonyl and amino groups onto an aromatic ring imparts significant and often desirable characteristics to the parent molecule. The methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group, which can profoundly influence the acidity of a nearby carboxylic acid and the reactivity of the aromatic ring towards nucleophilic substitution. Its presence can also enhance the metabolic stability and solubility of a compound, properties that are highly sought after in medicinal chemistry.
The amino group (-NH2), conversely, is a strong electron-donating group. It can increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. The basicity of the amino group also provides a site for salt formation, which can be advantageous for the purification and formulation of compounds. In medicinal chemistry, the amino group is a key pharmacophore, capable of forming hydrogen bonds with biological targets. The combination of both sulfonyl and amino groups on a benzoic acid scaffold, as in 2-Amino-6-(methylsulfonyl)benzoic acid, creates a unique electronic and steric environment, suggesting a rich and complex chemical behavior worthy of investigation.
Research Landscape of 2-Amino-6-(methylsulfonyl)benzoic acid and Related Structures
While specific research focused solely on 2-Amino-6-(methylsulfonyl)benzoic acid is not extensively documented in publicly available literature, the broader class of aminated and sulfonylated benzoic acids is of considerable interest. Research into related isomers, such as 2-amino-4-(methylsulfonyl)benzoic acid, has been noted, particularly in the context of its role as a transformation product of the herbicide mesotrione.
The synthesis and biological evaluation of various sulfonylamino benzoic acid derivatives have been explored, with studies indicating potential antimicrobial, anti-inflammatory, and other therapeutic activities. researchgate.net The strategic placement of amino and sulfonyl groups on a benzoic acid core is a common strategy in drug discovery to modulate physicochemical properties and biological activity. Therefore, while direct research on the 2-amino-6-(methylsulfonyl) isomer is limited, the existing body of work on related compounds provides a strong impetus for its synthesis and characterization to explore its unique properties and potential applications.
Interactive Data Table: Properties of Related Benzoic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Amino-6-chlorobenzoic acid | 2148-56-3 | C₇H₆ClNO₂ | 171.58 |
| 2-Amino-6-methylbenzoic acid | 4389-50-8 | C₈H₉NO₂ | 151.16 |
| 2-[(methylsulfonyl)amino]benzoic acid | 162787-61-3 | C₈H₉NO₄S | 215.23 |
| 2-Amino-4-(methylsulfonyl)benzoic acid | 393085-45-5 | C₈H₉NO₄S | 215.23 |
Structure
3D Structure
Properties
Molecular Formula |
C8H9NO4S |
|---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
2-amino-6-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)6-4-2-3-5(9)7(6)8(10)11/h2-4H,9H2,1H3,(H,10,11) |
InChI Key |
OUEWMALADHMPFW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 6 Methylsulfonyl Benzoic Acid
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis of 2-Amino-6-(methylsulfonyl)benzoic acid suggests several logical disconnections to identify potential starting materials. The primary disconnections focus on the formation of the carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, as well as the functionalization of a pre-existing benzene (B151609) ring.
Three main retrosynthetic pathways can be envisioned:
C-N Bond Disconnection: This pathway involves the late-stage introduction of the amino group onto a sulfonylated benzoic acid scaffold. The key precursor for this approach is a benzoic acid derivative with a leaving group (like a halogen) or a nitro group at the 2-position and the methylsulfonyl group at the 6-position. A prime example of such a precursor would be 2-Nitro-6-(methylsulfonyl)benzoic acid or 2-Halo-6-(methylsulfonyl)benzoic acid .
C-S Bond Disconnection: This strategy focuses on introducing the methylsulfonyl group onto an aminobenzoic acid scaffold. The key precursor here is 2-aminobenzoic acid (anthranilic acid) or a suitable derivative. The synthesis would then involve a sulfonylation reaction at the 6-position.
Ortho-Functionalization Strategy: This approach starts with a simpler, monosubstituted benzene derivative, such as a protected aminobenzene or a benzoic acid, and sequentially introduces the other two functional groups using regioselective reactions. A key strategy in this context is directed ortho-metalation, where an existing functional group directs the deprotonation and subsequent electrophilic substitution at an adjacent position.
These analyses point to a set of key precursors that form the basis of the synthetic routes discussed in the following sections.
Table 1: Key Precursors for the Synthesis of 2-Amino-6-(methylsulfonyl)benzoic acid
| Precursor Name | Chemical Structure | Corresponding Synthetic Strategy |
|---|---|---|
| 2-Halo- or 2-Nitro-6-(methylsulfonyl)benzoic acid | A benzene ring with COOH at C1, a leaving group/nitro group at C2, and SO2CH3 at C6 | Amination of a Sulfonylated Scaffold |
| 2-Aminobenzoic acid (Anthranilic acid) | A benzene ring with COOH at C1 and NH2 at C2 | Sulfonylation of an Aminobenzoic Scaffold |
Classical Synthetic Routes
Classical approaches to synthesizing polysubstituted aromatic compounds rely on well-established reaction sequences, often involving functional group installation and manipulation on a core benzene ring structure.
This synthetic strategy commences with a benzoic acid scaffold already bearing the methylsulfonyl group and focuses on the introduction of the amino functionality. A common method involves the reduction of a nitro group, which is often introduced via nitration.
For instance, a precursor like 2-nitro-4-(methylsulfonyl)benzoic acid can be synthesized by the oxidation of 2-nitro-4-(methylsulfonyl)toluene. google.comgoogle.com A similar approach could be adapted for the 6-sulfonyl isomer. The synthesis would proceed as follows:
Oxidation: A suitable methyl-substituted nitrotoluene with a methylthio group is oxidized to form the corresponding methylsulfonyl nitrobenzoic acid.
Reduction: The nitro group is then selectively reduced to an amino group using standard reducing agents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or sodium disulfide. researchgate.net
This route benefits from the well-established chemistry of nitro group reduction, which is typically high-yielding and chemoselective.
An alternative classical approach begins with an aminobenzoic acid, such as 2-aminobenzoic acid (anthranilic acid), and introduces the sulfonyl group. This typically involves electrophilic substitution. A general, two-step procedure is often employed:
Chlorosulfonylation: The aminobenzoic acid is reacted with chlorosulfonic acid (ClSO₃H) to introduce a sulfonyl chloride group (-SO₂Cl) onto the ring. The position of substitution is directed by the existing amino and carboxyl groups.
Reaction with a Methyl Source: The resulting sulfonyl chloride can then be converted to the methylsulfonyl group. This can be achieved through reduction to a sulfinic acid followed by methylation or via other nucleophilic substitution pathways.
A related strategy involves coupling an anthranilic acid with a sulfonyl chloride under basic conditions to form a sulfonamide. nih.gov While this creates a sulfonamide linkage (-NH-SO₂-), it demonstrates the feasibility of reacting aminobenzoic acids with sulfonyl-containing reagents. nih.gov
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a functional group, known as a Directed Metalation Group (DMG), coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles to introduce a new substituent. organic-chemistry.org
For the synthesis of 2-Amino-6-(methylsulfonyl)benzoic acid, the carboxylate group itself can serve as the DMG. The general process would be:
Deprotonation: An unprotected benzoic acid, such as 2-aminobenzoic acid (with the amine protected), is treated with a strong lithium amide base (e.g., lithium diisopropylamide, LDA) or a combination of s-BuLi and TMEDA at low temperatures. bohrium.comnih.govorganic-chemistry.org The carboxylate directs the lithiation to the C6 position.
Electrophilic Quench: The generated aryllithium intermediate is then quenched with an electrophile capable of delivering the methylsulfonyl group, such as dimethyl disulfide (CH₃SSCH₃) followed by oxidation, or a methylsulfonyl halide (CH₃SO₂X).
This methodology allows for precise control of regiochemistry, providing a direct route to contiguously substituted benzoic acids that can be difficult to access through classical electrophilic substitution methods. bohrium.comnih.gov
Table 2: Comparison of Classical Synthetic Routes
| Strategy | Key Reaction(s) | Advantages | Disadvantages |
|---|---|---|---|
| Amination of Sulfonylated Scaffold | Nitro group reduction | Reliable and high-yielding reduction step | Precursor synthesis can be multi-step |
| Sulfonylation of Amino Scaffold | Electrophilic chlorosulfonylation | Utilizes readily available starting materials | Regioselectivity can be an issue; harsh reagents |
| Ortho-Directed Metallation | Directed lithiation, electrophilic quench | High regioselectivity | Requires cryogenic temperatures and strictly anhydrous conditions |
Modern Synthetic Advancements
Recent advances in organic synthesis have focused on the development of catalytic methods that offer milder reaction conditions, greater functional group tolerance, and improved efficiency compared to classical routes.
Transition-metal catalysis has revolutionized the formation of C-N and C-S bonds, providing powerful tools for assembling complex aromatic molecules.
Copper-Catalyzed Cross-Coupling: Copper-catalyzed methods, often extensions of the classical Ullmann reaction, are effective for forming both C-N and C-S bonds. A regioselective method using a Cu/Cu₂O catalyst has been developed for the coupling of 2-halobenzoic acids with amines and thiols. nih.gov This approach is attractive because it tolerates the free carboxylic acid group, eliminating the need for protection and deprotection steps. nih.gov A hypothetical synthesis of 2-Amino-6-(methylsulfonyl)benzoic acid using this logic could involve:
Coupling of a 2,6-dihalobenzoic acid first with a sulfur nucleophile (like sodium methanesulfinate, NaSO₂Me) and then with an amino source (like ammonia (B1221849) or a protected amine) in a stepwise, catalyst-driven process.
Iridium-Catalyzed C-H Amination: A significant modern advancement is the direct amination of C-H bonds. A mild, iridium-catalyzed method for the ortho-selective C-H amination of benzoic acids has been reported. nih.gov This reaction uses the carboxyl group as a directing group to install a sulfonamide at the ortho-position. nih.gov While this directly forms a sulfonamide, subsequent cleavage could potentially yield the free amine. This late-stage functionalization technique demonstrates the power of modern catalysis to streamline synthetic routes by activating previously inert C-H bonds. nih.gov
Table 3: Modern Catalytic Approaches
| Catalytic System | Bond Formed | Key Features | Potential Application |
|---|---|---|---|
| Cu/Cu₂O | C-N and C-S | Tolerates unprotected benzoic acids; regioselective. nih.gov | Stepwise coupling of amines and thiols to a dihalobenzoic acid precursor. |
| Iridium-based catalyst | C-N | Direct ortho C-H amination; mild conditions. nih.gov | Late-stage introduction of the amino group (as a sulfonamide) onto a sulfonylated benzoic acid. |
Green Chemistry Principles in Synthesis Design
The synthesis of complex aromatic compounds like 2-Amino-6-(methylsulfonyl)benzoic acid is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For substituted anthranilic acids, environmentally friendly methods are actively sought to replace traditional syntheses that may involve harsh conditions or toxic reagents. scielo.brwjpmr.com
One prominent green strategy involves the oxidative cleavage of substituted isatins. A method utilizing aqueous sodium hydroxide (B78521) and hydrogen peroxide (H₂O₂) offers a clean, catalyst-free route to various anthranilic acids. researchgate.net This approach is advantageous as it proceeds at room temperature and uses water as a solvent, significantly reducing the environmental impact. scielo.br The products are often isolated by simple filtration after pH adjustment, minimizing the need for extensive purification with organic solvents. scielo.br
Another green approach involves the use of alternative energy sources and solvent systems. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and energy consumption. tandfonline.com Furthermore, deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, are being explored as biodegradable and low-toxicity alternatives to conventional volatile organic solvents for reactions involving anthranilic acid derivatives. tandfonline.com These methods align with the core green chemistry goals of waste prevention and the use of safer solvents. wjpmr.com
| Principle | Application in Synthesis Design | Potential Benefit |
| Waste Prevention | One-pot synthesis from isatins. scielo.br | Reduces intermediate isolation and purification steps, minimizing solvent and material loss. |
| Safer Solvents | Use of water or deep eutectic solvents (DES). researchgate.nettandfonline.com | Eliminates the need for hazardous volatile organic compounds (VOCs). |
| Energy Efficiency | Microwave-assisted reactions. tandfonline.com | Significantly shortens reaction times compared to conventional heating. |
| Catalysis | Catalyst-free oxidation with H₂O₂. researchgate.net | Avoids the use of heavy metal catalysts, which can be toxic and difficult to remove. |
Flow Chemistry Applications in Synthesis Optimization
Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis and optimization of active pharmaceutical ingredients and complex intermediates. researchgate.netmdpi.com By conducting reactions in a continuously flowing stream through a reactor, this technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, purity, and safety. nih.gov
For a multi-substituted compound like 2-Amino-6-(methylsulfonyl)benzoic acid, a multi-step synthesis can be "telescoped" in a flow system. mdpi.com This involves linking several reaction steps together without isolating the intermediates. Such an approach reduces manual handling, minimizes waste, and can allow for the safe in-situ generation and consumption of unstable or hazardous reagents. The high surface-area-to-volume ratio in microreactors enables efficient heat transfer, making it possible to safely perform highly exothermic reactions or to use superheated solvents to accelerate slow transformations. nih.gov
The optimization of reaction conditions is also streamlined. Parameters can be adjusted in real-time, allowing for rapid screening of conditions to find the optimal settings for yield and purity. This rapid optimization capability is a key advantage over traditional batch processing, potentially shortening development timelines significantly. researchgate.net
| Feature of Flow Chemistry | Advantage for Synthesis Optimization |
| Precise Temperature Control | Allows for safe execution of exothermic reactions and use of superheated conditions to increase reaction rates. |
| Enhanced Mixing | Rapid and efficient mixing leads to more uniform reaction conditions and can improve yields and selectivity. |
| Process Automation | Enables high-throughput screening of reaction conditions and reproducible, scalable production. |
| Telescoped Synthesis | Combines multiple reaction steps into a single continuous process, reducing workup and purification needs. mdpi.com |
Derivatization Strategies of the 2-Amino-6-(methylsulfonyl)benzoic acid Core
The structure of 2-Amino-6-(methylsulfonyl)benzoic acid features three distinct functional groups—a carboxylic acid, an aromatic amine, and a methylsulfonyl group—each offering a handle for chemical modification.
Transformations at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile site for derivatization, primarily through esterification and amidation. libretexts.org These transformations are fundamental in modifying the compound's solubility, polarity, and biological activity.
Esterification: The conversion of the carboxylic acid to an ester can be achieved by reacting it with an alcohol in the presence of an acid catalyst. libretexts.org For more sensitive substrates, milder methods are employed. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often accelerated by the addition of 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation under neutral conditions. researchgate.net Methyl esters can also be formed using reagents like dimethyl carbonate, which is considered a green methylating agent. researchgate.net
Amidation: The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is a cornerstone of medicinal chemistry. britannica.com Direct amidation can be challenging and often requires high temperatures. Modern methods utilize coupling reagents (e.g., HATU, HOBt) to form an activated intermediate that readily reacts with an amine. researchgate.net Catalytic methods using boronic acid derivatives or transition metals have also been developed to facilitate direct amide bond formation under milder conditions. mdpi.com
| Reaction | Reagents/Conditions | Product Functional Group |
| Esterification | R-OH, H⁺ catalyst | Ester (-COOR) |
| R-OH, DCC, DMAP researchgate.net | Ester (-COOR) | |
| Amidation | R₂NH, Coupling Agent (e.g., HATU) | Amide (-CONR₂) |
| R₂NH, Boron-based catalyst mdpi.com | Amide (-CONR₂) | |
| Reduction | LiAlH₄ or BH₃ | Primary Alcohol (-CH₂OH) |
| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Acid Chloride (-COCl) |
Reactions Involving the Amino Group
The aromatic amino group is a nucleophilic center that readily undergoes acylation, alkylation, and diazotization, allowing for extensive structural modifications.
Acylation/Sulfonylation: The amino group can be acylated by reacting it with acid chlorides or anhydrides under basic conditions to form amides. libretexts.orgnih.gov Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamides. These reactions are typically high-yielding and are often used to protect the amino group or to introduce new functionalities.
Alkylation: N-alkylation can be achieved using alkyl halides, though over-alkylation can be an issue. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₃CN), provides a more controlled method for introducing alkyl groups.
Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures produces a diazonium salt (-N₂⁺). This intermediate is highly valuable in synthesis, as the diazonium group can be replaced by a wide variety of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) via Sandmeyer or related reactions. libretexts.org
| Reaction | Reagents/Conditions | Product Functional Group |
| Acylation | RCOCl or (RCO)₂O, Base | Amide (-NHCOR) |
| Sulfonylation | RSO₂Cl, Base | Sulfonamide (-NHSO₂R) |
| Reductive Amination | R'CHO, NaBH₃CN | Secondary Amine (-NHR') |
| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium Salt (-N₂⁺Cl⁻) |
Modifications of the Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group known for its high chemical stability. researchgate.net It is generally unreactive under many conditions used to modify other parts of the molecule, making it a reliable structural component. Modifications to the sulfonyl group itself are challenging and limited. The primary transformation is its reduction, which typically requires powerful reducing agents and harsh conditions. For instance, reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under high pressure might achieve reduction to a sulfide, but this could also affect other functional groups in the molecule. Due to its stability, the methylsulfonyl group is more often incorporated into a target structure in its final form rather than being modified late in a synthetic sequence. wikipedia.org
Aromatic Substitution Reactions
Further substitution on the benzene ring is governed by the directing effects of the existing groups. The amino group (-NH₂) is a powerful activating ortho-, para- director. The carboxylic acid (-COOH) and methylsulfonyl (-SO₂CH₃) groups are both deactivating, meta-directors. masterorganicchemistry.com
In the 2-Amino-6-(methylsulfonyl)benzoic acid structure, the positions on the ring are C3, C4, and C5.
Amino Group Effect: Directs electrophiles to C3 and C5 (ortho and para positions).
Carboxylic Acid Effect: Directs electrophiles to C3 and C5 (meta positions).
Methylsulfonyl Group Effect: Directs electrophiles to C3 and C5 (meta positions, relative to its own position at C6).
The powerful activating effect of the amino group is the dominant influence. Therefore, electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, are strongly directed to the C3 and C5 positions. The strong deactivating nature of the carboxyl and sulfonyl groups will likely make the reaction require more forcing conditions than a simple aniline (B41778) derivative. masterorganicchemistry.com Nucleophilic aromatic substitution (SₙAr) is generally not feasible unless a good leaving group (like a halogen) is introduced onto the ring at a position activated by electron-withdrawing groups. nih.gov
Advanced Spectroscopic and Crystallographic Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. In 2-Amino-6-(methylsulfonyl)benzoic acid, the aromatic protons, the amine protons, the carboxylic acid proton, and the methyl protons each produce distinct signals. The chemical shift (δ) of each signal is influenced by the electronic environment created by the neighboring functional groups—the electron-donating amino (-NH₂) group and the electron-withdrawing carboxylic acid (-COOH) and methylsulfonyl (-SO₂CH₃) groups.
The aromatic region is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. These protons form an AMX spin system, leading to complex splitting patterns. The proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. The amino group protons also appear as a broad singlet, while the methyl group of the sulfonyl moiety gives a sharp singlet further upfield.
Table 1: Predicted ¹H NMR Spectral Data for 2-Amino-6-(methylsulfonyl)benzoic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOH | > 12.0 | Broad Singlet | 1H |
| Ar-H (Position 4) | 7.8 - 8.0 | Triplet | 1H |
| Ar-H (Position 3) | 7.0 - 7.2 | Doublet | 1H |
| Ar-H (Position 5) | 6.8 - 7.0 | Doublet | 1H |
| -NH₂ | 5.0 - 6.0 | Broad Singlet | 2H |
Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. The exact values can vary with solvent and concentration.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in 2-Amino-6-(methylsulfonyl)benzoic acid will produce a distinct signal. The spectrum is expected to show eight signals: six for the aromatic carbons, one for the carboxylic acid carbon, and one for the methyl carbon of the sulfonyl group.
The chemical shifts are significantly affected by the attached functional groups. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield. The aromatic carbons show a wide range of shifts due to the competing electronic effects of the amino, sulfonyl, and carboxyl substituents. The carbon attached to the methylsulfonyl group and the carbon attached to the amino group will be significantly influenced by these substituents.
Table 2: Predicted ¹³C NMR Spectral Data for 2-Amino-6-(methylsulfonyl)benzoic acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 168 - 172 |
| Ar-C-NH₂ (C2) | 148 - 152 |
| Ar-C-SO₂CH₃ (C6) | 140 - 144 |
| Ar-C (Position 4) | 135 - 138 |
| Ar-C (Position 5) | 120 - 124 |
| Ar-C (Position 1) | 118 - 122 |
| Ar-C (Position 3) | 115 - 119 |
Note: Predicted values are based on established substituent effects on benzene ring chemical shifts.
Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 2-Amino-6-(methylsulfonyl)benzoic acid, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions on the ring. For instance, the proton at position 4 would show cross-peaks with the protons at positions 3 and 5.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the ¹H NMR signals of the aromatic and methyl protons to their corresponding ¹³C NMR signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is instrumental in piecing together the molecular skeleton and confirming the substitution pattern. Key expected correlations would include:
The methyl protons (-SO₂CH₃) showing a cross-peak to the aromatic carbon at C6.
The aromatic proton at C5 showing correlations to the carbons at C1, C3, and C-NH₂ (C2).
The carboxylic acid proton showing correlations to the aromatic carbons at C1 and C2.
Together, these 2D NMR experiments provide unambiguous evidence to confirm the constitution of 2-Amino-6-(methylsulfonyl)benzoic acid.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum of 2-Amino-6-(methylsulfonyl)benzoic acid is expected to show characteristic absorption bands for each of its functional groups.
The carboxylic acid group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer common in carboxylic acids. The C=O stretch of the carboxyl group will appear as a strong, sharp band. The amino group shows N-H stretching vibrations, while the sulfonyl group has characteristic symmetric and asymmetric S=O stretching bands.
Table 3: Predicted FT-IR Absorption Bands for 2-Amino-6-(methylsulfonyl)benzoic acid
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) |
| 2500 - 3300 | O-H Stretch (very broad) | Carboxylic Acid (-COOH) |
| ~1700 | C=O Stretch | Carboxylic Acid (-COOH) |
| ~1600 | N-H Bend | Amino (-NH₂) |
| 1550 - 1600 | C=C Aromatic Ring Stretch | Benzene Ring |
| ~1300 | S=O Asymmetric Stretch | Methylsulfonyl (-SO₂CH₃) |
Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light. Vibrational modes that cause a change in molecular polarizability are Raman active. While FT-IR is particularly sensitive to polar functional groups (like C=O), Raman spectroscopy is often better for identifying non-polar and symmetric vibrations.
In 2-Amino-6-(methylsulfonyl)benzoic acid, the symmetric stretching of the aromatic ring and the symmetric S=O stretch of the sulfonyl group are expected to produce strong signals in the Raman spectrum. This complementarity is essential for a comprehensive vibrational analysis.
Table 4: Predicted Raman Shifts for 2-Amino-6-(methylsulfonyl)benzoic acid
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3060 | Aromatic C-H Stretch | Benzene Ring |
| ~1600 | Aromatic Ring Breathing Mode | Benzene Ring |
| ~1150 | S=O Symmetric Stretch (strong) | Methylsulfonyl (-SO₂CH₃) |
| ~1000 | Aromatic Ring Trigonal Breathing | Benzene Ring |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be instrumental in determining the precise elemental composition of 2-Amino-6-(methylsulfonyl)benzoic acid. By providing highly accurate mass measurements, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. This technique would yield a theoretical accurate mass for the protonated molecule [M+H]⁺, which could then be compared to an experimentally obtained value to confirm the compound's elemental composition. However, no published HRMS data for 2-Amino-6-(methylsulfonyl)benzoic acid is currently available.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a hybrid technique that separates chemical mixtures and then identifies the components at a molecular level. For a compound like 2-Amino-6-(methylsulfonyl)benzoic acid, which may require derivatization to increase its volatility for GC analysis, this method would provide a retention time and a mass spectrum. The mass spectrum would display the molecular ion peak and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable information about its structure. The fragmentation would likely involve the loss of functional groups such as the carboxylic acid (-COOH), the methylsulfonyl group (-SO₂CH₃), and the amino group (-NH₂). Unfortunately, specific GC-MS studies, including chromatograms and detailed fragmentation patterns for 2-Amino-6-(methylsulfonyl)benzoic acid, have not been reported in the available literature.
X-ray Crystallography
Single Crystal X-ray Diffraction for Absolute Structure Determination
To perform single crystal X-ray diffraction, a suitable single crystal of the compound is required. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. This analysis would reveal the absolute configuration of the molecule and provide unequivocal structural proof. As of now, the crystal structure of 2-Amino-6-(methylsulfonyl)benzoic acid has not been deposited in crystallographic databases.
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in a crystal lattice. This includes the identification and characterization of intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. For 2-Amino-6-(methylsulfonyl)benzoic acid, one would expect to observe hydrogen bonding involving the amino and carboxylic acid groups, as well as potential interactions involving the sulfonyl group. Understanding these interactions is crucial for predicting the physical properties of the solid state. However, without experimental data, any discussion of the crystal packing of this specific compound remains speculative.
Polymorphism and Disorder in Crystal Structures
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have significantly different physical properties. Crystallographic studies are essential for identifying and characterizing different polymorphic forms. Disorder in a crystal structure refers to situations where a molecule or part of a molecule occupies multiple positions within the crystal lattice. There is currently no information available regarding the existence of polymorphs or any crystallographic disorder for 2-Amino-6-(methylsulfonyl)benzoic acid.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. nih.gov
A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation, corresponding to the most stable structure. nmas.orgresearcher.life This process yields key structural parameters. For 2-Amino-6-(methylsulfonyl)benzoic acid, a DFT geometry optimization would calculate the equilibrium bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's three-dimensional shape and steric interactions between the amino, methylsulfonyl, and benzoic acid groups.
| Structural Parameter | Description | Expected Value Type |
|---|---|---|
| C-C (ring) Bond Length | Distance between adjacent carbon atoms in the benzene (B151609) ring. | Ångströms (Å) |
| C-S Bond Length | Distance between the ring carbon and the sulfur atom of the methylsulfonyl group. | Ångströms (Å) |
| S=O Bond Length | Distance between the sulfur and oxygen atoms in the methylsulfonyl group. | Ångströms (Å) |
| C-N Bond Length | Distance between the ring carbon and the nitrogen atom of the amino group. | Ångströms (Å) |
| C-C(OOH) Bond Angle | Angle formed by the ring carbon, the carboxylic carbon, and the ring. | Degrees (°) |
| O=S=O Bond Angle | Angle within the methylsulfonyl group. | Degrees (°) |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). taylorandfrancis.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. niscpr.res.in For 2-Amino-6-(methylsulfonyl)benzoic acid, FMO analysis would identify the spatial distribution of these orbitals, indicating which parts of the molecule are most involved in electron donation and acceptance, thereby predicting its reactive behavior. researchgate.netpku.edu.cn
| Parameter | Description | Expected Value Type |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Electron Volts (eV) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Electron Volts (eV) |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ELUMO - EHOMO). | Electron Volts (eV) |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution of a molecule, allowing for the prediction of its reactive sites. deeporigin.com The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. chemrxiv.org Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. chemrxiv.orgnumberanalytics.com
For 2-Amino-6-(methylsulfonyl)benzoic acid, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxyl and sulfonyl groups and potentially the nitrogen of the amino group, identifying these as sites for electrophilic interaction. chemrxiv.orgmdpi.com Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group and the hydrogens of the amino group, marking them as sites for nucleophilic interaction. chemrxiv.org This analysis is invaluable in drug design for understanding potential intermolecular interactions. chemrxiv.org
Global Reactivity Descriptors (e.g., Chemical Potential, Hardness, Softness)
Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2. ijres.org
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. ijres.org Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov
Softness (S): The reciprocal of hardness (S = 1 / η), it quantifies the extent of chemical reactivity. ijsr.net
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). researchgate.net
Calculating these descriptors for 2-Amino-6-(methylsulfonyl)benzoic acid would provide a quantitative assessment of its stability and propensity to act as an electron donor or acceptor in chemical reactions. nih.gov
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Softness (S) | 1 / η | Measure of chemical reactivity |
| Electrophilicity Index (ω) | μ² / (2η) | Electron accepting capability |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational preferences of molecules.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. drugdesign.org For a flexible molecule like 2-Amino-6-(methylsulfonyl)benzoic acid, rotations can occur around the bonds connecting the substituent groups to the benzene ring.
This analysis involves systematically changing the key torsion angles and calculating the energy of each resulting conformation. drugdesign.org The results are often visualized as a potential energy surface or energy landscape, which maps the conformational energy as a function of the torsion angles. chemrxiv.orgnih.gov The low-energy regions on this map correspond to the most stable and probable conformations of the molecule. Understanding the preferred conformation is essential, as the three-dimensional shape of a molecule dictates its biological activity and how it interacts with other molecules. nih.govresearchgate.net For this compound, the analysis would reveal the most stable orientations of the amino, methylsulfonyl, and carboxylic acid groups relative to the phenyl ring.
Intramolecular Interactions and Stabilization Phenomena
An analysis in this area would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine the molecule's most stable conformation. Key aspects would include:
Intramolecular Hydrogen Bonding: Investigation of potential hydrogen bonds between the ortho-positioned amino (-NH₂) and methylsulfonyl (-SO₂CH₃) groups with the carboxylic acid (-COOH) group. For instance, a hydrogen bond could potentially form between a hydrogen atom of the amino group and an oxygen atom of the sulfonyl group or the carbonyl oxygen of the carboxylic acid, forming a stable ring-like structure (an S(6) motif, for example). Such interactions are crucial for stabilizing the molecular conformation. Studies on analogous molecules, like 2-aminobenzenesulfonic acid, have shown the presence of N-H···O intramolecular hydrogen bonds that significantly influence their structure and properties.
Steric and Electronic Effects: Examination of the steric hindrance between the adjacent bulky methylsulfonyl and carboxylic acid groups and the amino group. These interactions would influence the planarity of the molecule, affecting the dihedral angles between the functional groups and the benzene ring.
Without specific studies on 2-Amino-6-(methylsulfonyl)benzoic acid, a quantitative description of these phenomena is not possible.
Intermolecular Interactions
This section would focus on the non-covalent interactions that govern how molecules of 2-Amino-6-(methylsulfonyl)benzoic acid pack together in a solid state. This analysis is fundamental to understanding its crystal structure and physical properties. Expected interactions would include:
Hydrogen Bonding: Strong intermolecular hydrogen bonds are expected, particularly involving the carboxylic acid group, which can form classic carboxyl-to-carboxyl dimers (an R²₂(8) motif). The amino group and the sulfonyl oxygens also provide sites for extensive hydrogen bonding networks, linking molecules into chains, sheets, or more complex three-dimensional architectures.
Pi-Stacking: The aromatic benzene ring could participate in π-π stacking interactions with neighboring molecules, contributing to crystal stability. The specific geometry (e.g., parallel-displaced or T-shaped) would depend on the electronic nature of the ring, influenced by its substituents.
Other Interactions: Weaker interactions such as C-H···O or C-H···π bonds would also be analyzed to provide a complete picture of the crystal packing forces. Halogen and chalcogen bonding would be considered if relevant atoms were present.
A definitive analysis of these interactions requires crystallographic data, which was not found for this specific compound.
Hirshfeld Surface Analysis and Quantitative Structure Analysis of Non-Covalent Interactions (QTAIM)
These computational tools provide quantitative and visual insights into intermolecular interactions.
Hirshfeld Surface Analysis: This method maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts.
d_norm Surface: A color-mapped surface would identify regions of close contact, with red spots indicating hydrogen bonds and other short interactions.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to characterize chemical bonds and non-covalent interactions. By locating bond critical points (BCPs) between interacting atoms, one can determine the nature and strength of these interactions, including hydrogen bonds and other weak contacts.
As no crystal structure file (CIF) or specific computational studies for 2-Amino-6-(methylsulfonyl)benzoic acid are publicly available, performing a Hirshfeld or QTAIM analysis is not feasible.
Mechanistic Organic Chemistry and Reaction Kinetics
Elucidation of Reaction Pathways
While specific literature on the reaction pathways of 2-Amino-6-(methylsulfonyl)benzoic acid is limited, plausible synthetic routes can be inferred from the synthesis of analogous compounds such as 2-amino-6-nitrobenzoic acid and 2-amino-6-methylbenzoic acid. A common strategy involves the functionalization of a pre-existing benzene (B151609) ring with the desired substituents.
A probable synthetic pathway could commence with a 2,6-disubstituted toluene (B28343) derivative. For instance, starting with 2-nitrotoluene, sulfonation followed by oxidation of the methyl group to a carboxylic acid and subsequent reduction of the nitro group to an amine would yield the target molecule. The sequence of these steps is crucial to control the regioselectivity of the substitutions.
Another potential route involves the modification of a pre-existing aminobenzoic acid. For example, the introduction of a methylsulfonyl group onto an aminobenzoic acid derivative can be achieved through various sulfonation reactions. However, the directing effects of the amino and carboxyl groups would need to be carefully managed to achieve the desired 2,6-substitution pattern. In many cases, the synthesis of such polysubstituted aromatic compounds involves multi-step sequences with protection and deprotection of functional groups to ensure the correct isomer is obtained. researchgate.net
The reactions involving the amino group, such as diazotization, are also key pathways for further functionalization. The resulting diazonium salt can be a versatile intermediate for introducing a variety of other functional groups. nih.gov
Kinetic Studies of Key Reactions
Direct kinetic studies on reactions involving 2-Amino-6-(methylsulfonyl)benzoic acid are not extensively reported. However, kinetic data from related systems, such as the arylsulfonation of aminobenzoic acids, provide valuable insights. For instance, the reaction of aminobenzoic acids with sulfonyl chlorides has been shown to be influenced by the pH of the medium and the nature of the solvent, which affects the speciation of the amino and carboxylic acid groups. researchgate.net
Kinetic investigations into the reactions of similar molecules, such as the reaction of vanillin (B372448) with amino acids, have demonstrated first-order kinetics with respect to the amino acid. stackexchange.com It is plausible that reactions involving the amino group of 2-Amino-6-(methylsulfonyl)benzoic acid would follow similar kinetic profiles.
Table 1: Hypothetical Kinetic Parameters for Reactions of 2-Amino-6-(methylsulfonyl)benzoic acid (Based on Analogous Systems)
| Reaction Type | Plausible Rate Law | Expected Activation Energy (Ea) | Factors Influencing Rate |
| Electrophilic Aromatic Substitution | Rate = k[Substrate][Electrophile] | Moderate to High | Nature of electrophile, solvent polarity |
| N-Acylation | Rate = k[Substrate][Acylating Agent] | Low to Moderate | Basicity of the amino group, steric hindrance |
| Esterification | Rate = k[Substrate][Alcohol][H+] | Moderate | Acid catalyst concentration, temperature |
This table is illustrative and based on general principles of organic reaction kinetics, as direct experimental data for the target compound is not available.
Influence of Substituents on Reaction Rates and Selectivity
The amino and methylsulfonyl groups at the 2 and 6 positions exert profound electronic and steric effects on the reactivity of the benzoic acid moiety and the aromatic ring.
Electronic Effects: The amino group (-NH2) is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). Conversely, the methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group through both induction (-I effect) and resonance (-R effect).
The interplay of these opposing electronic effects influences the electron density of the aromatic ring and the acidity of the carboxylic acid. Theoretical studies on substituted benzoic acids have shown that electron-donating groups generally decrease acidity, while electron-withdrawing groups increase it. nih.gov The presence of the strongly withdrawing methylsulfonyl group is expected to increase the acidity of the carboxylic acid in 2-Amino-6-(methylsulfonyl)benzoic acid compared to unsubstituted benzoic acid.
Steric Effects: The presence of two ortho-substituents creates significant steric hindrance around the carboxylic acid group. This steric inhibition can affect the rate of reactions involving the carboxyl group, such as esterification, by impeding the approach of reagents. Similarly, the ortho-substituents can influence the regioselectivity of reactions on the aromatic ring.
A study on 2-[(Methyl sulfonyl)]amino benzoic acid derivatives highlighted the role of the sulfonyl and amino groups as electron-donating entities that contribute to the chelating properties of the molecule, which can also influence reactivity in the presence of metal ions. science.gov
Table 2: Predicted Influence of Substituents on Reactivity
| Functional Group | Electronic Effect | Influence on Ring Reactivity (Electrophilic Attack) | Influence on Carboxylic Acid Acidity |
| 2-Amino (-NH2) | +R, -I (overall activating) | Activating, ortho-para directing | Decreasing |
| 6-Methylsulfonyl (-SO2CH3) | -I, -R (overall deactivating) | Deactivating, meta directing | Increasing |
This table summarizes the expected electronic influences based on established principles of physical organic chemistry.
Stereochemical Aspects in Synthesis and Reactivity
The synthesis of polysubstituted aromatic compounds like 2-Amino-6-(methylsulfonyl)benzoic acid does not typically involve the creation of chiral centers on the aromatic ring itself. However, stereochemical considerations can become important in several contexts:
Reactions involving chiral reagents or catalysts: If the synthesis or subsequent reactions of 2-Amino-6-(methylsulfonyl)benzoic acid are carried out using chiral auxiliaries or catalysts, it is possible to induce stereoselectivity in the products, particularly if reactions occur at the substituents.
Derivatization to form chiral molecules: The amino or carboxylic acid groups can be reacted with chiral molecules to form diastereomeric products, which can be separated.
Atropisomerism: In highly substituted biaryl systems, rotation around the single bond connecting the two aryl rings can be restricted, leading to the existence of stable atropisomers. While 2-Amino-6-(methylsulfonyl)benzoic acid itself is not a biaryl, this concept of sterically hindered rotation is relevant to understanding the impact of the ortho substituents on the molecule's conformation and reactivity.
The stereoselective synthesis of substituted anilines and aminobenzoic acids is an active area of research, often employing methods that can control the spatial arrangement of functional groups. While no specific studies on the stereochemistry of 2-Amino-6-(methylsulfonyl)benzoic acid were identified, the general principles of asymmetric synthesis would apply to its preparation and derivatization.
Applications in Advanced Chemical Synthesis
Role as a Chemical Intermediate for Complex Organic Molecules
There is no specific information available in scientific literature or patents that details the role of 2-Amino-6-(methylsulfonyl)benzoic acid as a chemical intermediate in the synthesis of complex organic molecules. Its structural isomers, however, are recognized for their utility. For instance, other aminobenzoic acid derivatives serve as crucial precursors in the synthesis of pharmaceuticals and other bioactive compounds. The unique positioning of the amino, carboxylic acid, and methylsulfonyl groups in the target compound could theoretically allow it to serve as a versatile scaffold, but specific examples of its application are not documented.
Precursor in the Synthesis of Heterocyclic Compounds
While aminobenzoic acids are a well-established class of precursors for synthesizing a wide array of nitrogen-containing heterocyclic compounds—such as quinazolinones, benzothiazoles, and benzodiazepines—no specific studies have been found that utilize 2-Amino-6-(methylsulfonyl)benzoic acid for this purpose. The reactivity of the ortho-amino benzoic acid moiety is fundamental to these cyclization reactions, but the influence of the 6-(methylsulfonyl) group on such transformations has not been reported. Research on related molecules, such as 2-amino-6-methylbenzoic acid, shows their successful application in forming heterocyclic systems. thermofisher.com
Building Block in Supramolecular Chemistry Architectures
The field of supramolecular chemistry often employs molecules with hydrogen-bonding motifs and aromatic systems to construct complex, non-covalent architectures. 2-Amino-6-(methylsulfonyl)benzoic acid possesses functional groups (amino and carboxylic acid) capable of forming strong hydrogen bonds, and a phenyl ring that can participate in π-π stacking interactions. Despite these favorable characteristics, there are no published reports of its use as a building block in supramolecular chemistry. The design and synthesis of metal-organic frameworks (MOFs), hydrogels, and other supramolecular assemblies have utilized various amino acid derivatives, but not this specific compound.
Application in the Development of Agrochemical Intermediates
The methylsulfonylbenzoic acid scaffold is relevant in the agrochemical sector. For example, the related isomer, 2-Amino-4-(methylsulfonyl)benzoic acid, is a known environmental transformation product of the herbicide mesotrione. scbt.com This connection suggests that compounds with this core structure are of interest in agrochemistry. However, no sources specifically identify 2-Amino-6-(methylsulfonyl)benzoic acid as an intermediate in the development or synthesis of active agrochemical ingredients. Lists of agrochemical intermediates do feature various substituted benzoic acids, but the 2-amino-6-(methylsulfonyl) variant is not mentioned. nih.gov
Utility in Specialty Chemicals and Materials Science (Non-Biological)
The application of 2-Amino-6-(methylsulfonyl)benzoic acid in the synthesis of specialty chemicals or in materials science is not documented. While substituted aromatic compounds are foundational to the development of polymers, dyes, and other advanced materials, the specific contribution or potential utility of this compound remains unexplored in the available literature.
Based on an extensive search of chemical literature and databases, there is a notable absence of research and application data for 2-Amino-6-(methylsulfonyl)benzoic acid. While the general classes of compounds to which it belongs (aminobenzoic acids, organosulfur compounds) are of significant importance in chemical synthesis, the specific substitution pattern of this molecule appears to be uninvestigated or at least not reported in publicly accessible sources. The information that is available pertains to its isomers, which have distinct chemical and physical properties and should not be conflated.
Patent Landscape and Industrial Research Directions
Analysis of Synthetic Routes Described in Patent Literature
While specific patents detailing the synthesis of 2-Amino-6-(methylsulfonyl)benzoic acid are not abundantly available in the public domain, the patent literature for structurally similar compounds provides valuable insights into plausible and efficient manufacturing strategies. Analysis of these related patents suggests that a multi-step synthesis commencing from a readily available nitrobenzoic acid precursor is a favored approach.
One common strategy involves the initial nitration of a suitable benzoic acid derivative, followed by the introduction of the methylsulfonyl group, and concluding with the reduction of the nitro group to the desired amine. A representative synthetic pathway, extrapolated from patents for analogous compounds, is outlined below:
| Step | Reaction | Key Reagents and Conditions | Potential Advantages for Industrial Application |
| 1. Nitration | Introduction of a nitro group onto the aromatic ring of a benzoic acid derivative. | Nitrating mixture (e.g., nitric acid and sulfuric acid). | Well-established and cost-effective reaction. |
| 2. Sulfonylation | Introduction of the methylsulfonyl group. This can be achieved through various methods, including the reaction of a corresponding diazonium salt with sulfur dioxide and a copper catalyst, followed by methylation, or through direct C-H sulfonylation. rsc.orgnih.gov | Sodium sulfite, copper salts, methylating agents (e.g., dimethyl sulfate). | Potentially high yields and regioselectivity depending on the chosen method. |
| 3. Reduction | Conversion of the nitro group to an amino group. | Catalytic hydrogenation (e.g., using palladium on carbon) or chemical reduction (e.g., using iron or tin in acidic media). google.com | High conversion rates and relatively clean reactions. |
Another plausible route involves the ortho-C–H sulfonylation of a pre-existing aminobenzoic acid derivative. Copper-mediated C-H activation has been demonstrated for the sulfonylation of benzoic acid derivatives, offering a more direct method for introducing the sulfonyl group at the desired position. rsc.orgnih.gov This approach could potentially shorten the synthetic sequence and reduce waste, making it an attractive option for industrial consideration.
Industrial Scale-Up Considerations for Manufacturing
The transition from laboratory-scale synthesis to large-scale industrial manufacturing of 2-Amino-6-(methylsulfonyl)benzoic acid presents several key challenges and considerations.
Key Scale-Up Challenges and Mitigation Strategies:
| Challenge | Description | Mitigation Strategies |
| Regioselectivity | Ensuring the selective introduction of the amino and methylsulfonyl groups at the 2 and 6 positions of the benzoic acid ring is crucial. Side-product formation can significantly impact yield and purity. | Precise control of reaction parameters such as temperature, pressure, and catalyst loading. The use of directing groups during synthesis can also enhance regioselectivity. |
| Handling of Hazardous Reagents | The use of strong acids (e.g., sulfuric acid, nitric acid) and potentially toxic reagents (e.g., dimethyl sulfate) necessitates stringent safety protocols and specialized equipment. | Implementation of closed-system reactors, robust ventilation, and comprehensive personal protective equipment (PPE) protocols. Process optimization to minimize the use of hazardous materials is also a key goal. |
| Purification | The final product must meet high purity standards, requiring efficient and scalable purification methods to remove unreacted starting materials, by-products, and catalysts. | Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for achieving high purity and yield. Chromatographic techniques, while effective, may be less economically viable for large-scale production. |
| Waste Management | The synthesis of 2-Amino-6-(methylsulfonyl)benzoic acid can generate significant amounts of acidic and potentially hazardous waste streams that require proper treatment and disposal. | Development of greener synthetic routes that minimize waste generation. Implementation of efficient waste treatment processes, including neutralization and solvent recovery, is essential for environmental compliance and cost-effectiveness. |
Emerging Trends in Commercial Applications (Non-Biological)
While much of the research surrounding substituted benzoic acids is focused on pharmaceutical applications, there is a growing interest in the non-biological commercial uses of 2-Amino-6-(methylsulfonyl)benzoic acid and related compounds. Its unique combination of functional groups—a carboxylic acid, an amine, and a methylsulfonyl group—imparts specific properties that are advantageous in various material science and specialty chemical applications.
Potential Non-Biological Applications:
Polymer Chemistry: The presence of both an amino and a carboxylic acid group makes 2-Amino-6-(methylsulfonyl)benzoic acid a potentially valuable monomer for the synthesis of specialty polymers. These polymers could exhibit enhanced thermal stability, improved solubility in organic solvents, and unique optical or electronic properties due to the polar sulfonyl group. Benzoic acid and its derivatives have been explored for their use in modifying the properties of polymers. mdpi.comnih.gov The incorporation of sulfonic acid groups is also a known method for functionalizing polymers. nih.gov
Dye and Pigment Intermediates: Aromatic amines and sulfonic acid derivatives are fundamental building blocks in the synthesis of a wide range of dyes and pigments. elchemy.com The specific substitution pattern of 2-Amino-6-(methylsulfonyl)benzoic acid could be leveraged to create novel colorants with specific shades, improved lightfastness, and better adhesion to various substrates. Benzoic acid derivatives are known to be used as dye carriers in the textile industry. justlonghealth.com
Organic Electronics: The electron-withdrawing nature of the methylsulfonyl group, combined with the electron-donating amino group, creates a molecule with interesting electronic properties. This could make it a candidate for use as a building block in the synthesis of organic semiconductors, charge-transport materials, or additives in organic light-emitting diode (OLED) formulations. Research has been conducted on the use of benzoic acid-based additives in organic semiconductors. researchgate.net
The exploration of these non-biological applications is still in its early stages, but the unique chemical architecture of 2-Amino-6-(methylsulfonyl)benzoic acid suggests a promising future in the development of advanced materials and specialty chemicals. Further research and development in these areas are likely to unlock its full industrial potential.
Future Research Directions and Perspectives
Development of Novel Asymmetric Synthesis Methods
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. rsc.org While methods for producing racemic 2-Amino-6-(methylsulfonyl)benzoic acid may exist, the development of efficient asymmetric syntheses to access single enantiomers of its chiral derivatives represents a significant and valuable research direction. Future efforts could focus on several cutting-edge strategies:
Enzymatic Asymmetric Synthesis : Biocatalysis offers a green and highly selective approach to chiral molecules. rsc.org Research could explore the use of enzymes, such as engineered aminotransferases or hydrolases, to resolve a racemic mixture of a precursor or to directly catalyze an asymmetric transformation. For instance, an asymmetric amination of a corresponding keto acid precursor could yield the desired amino acid scaffold with high enantiomeric purity.
Transition Metal-Catalyzed Asymmetric Hydrogenation : A promising route would involve the asymmetric hydrogenation of a suitable prochiral olefin or imine precursor. Catalytic systems based on chiral phosphine (B1218219) ligands complexed with rhodium, ruthenium, or iridium have proven highly effective for similar transformations and could be adapted for this specific target.
Chiral Auxiliary-Mediated Synthesis : This classical yet robust strategy involves the temporary attachment of a chiral auxiliary to a precursor molecule to direct a stereoselective reaction. For example, conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester derivative bearing a chiral auxiliary can establish the desired stereocenter. rsc.org Subsequent removal of the auxiliary would furnish the enantiomerically enriched product.
Organocatalysis : The use of small organic molecules as catalysts for asymmetric reactions has become a powerful tool in synthesis. Chiral Brønsted acids or aminocatalysts could be investigated to catalyze key bond-forming reactions, such as an asymmetric Michael addition or an aldol (B89426) reaction on a derivative, to install the required chirality. nih.gov
The successful development of these methods would provide reliable access to enantiopure building blocks, enabling detailed studies into their stereospecific interactions with biological systems or their use in chiral materials.
Advanced Computational Design of Derivatives with Tailored Properties
Computational chemistry and molecular modeling are indispensable tools for the rational design of molecules with specific, pre-defined properties, thereby accelerating the discovery process and reducing experimental costs. nih.govnih.gov For 2-Amino-6-(methylsulfonyl)benzoic acid, computational design can guide the synthesis of derivatives with enhanced biological activity, improved physicochemical properties, or novel material characteristics.
Future research in this area should focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling : By generating a small, diverse library of derivatives and evaluating their biological activity, QSAR models can be built to correlate specific structural features with activity. mdpi.com These models can then predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
Molecular Docking and Dynamics : If a biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict the binding mode and affinity of potential derivatives. Subsequent molecular dynamics simulations can assess the stability of the ligand-protein complex over time. This approach allows for the in-silico design of modifications to the 2-Amino-6-(methylsulfonyl)benzoic acid scaffold to optimize interactions with the target's active site. For example, substituents could be added to the aromatic ring to form specific hydrogen bonds or hydrophobic interactions.
De Novo Design : Advanced algorithms can design entirely new molecules that fit the constraints of a target's binding site. Using the 2-Amino-6-(methylsulfonyl)benzoic acid core as a starting fragment, these programs can suggest novel derivatives with potentially high affinity and specificity.
A hypothetical computational study could explore derivatives for inhibiting a specific kinase, with results summarized in a data table.
Table 1: Hypothetical Computational Data for Designed Kinase Inhibitors
| Compound ID | Modification (R-group) | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Lipophilicity (logP) | Key Predicted Interaction |
|---|---|---|---|---|
| AMSBA-01 | (Parent Compound) | -6.5 | 1.2 | Hydrogen bond via COOH |
| AMSBA-02 | 4-fluoro | -6.8 | 1.4 | Halogen bond to backbone |
| AMSBA-03 | 4-methoxy | -7.2 | 1.3 | Hydrogen bond to Asp residue |
| AMSBA-04 | 4-cyano | -7.5 | 0.9 | Dipole interaction with Lys |
| AMSBA-05 | 5-chloro | -7.1 | 1.8 | Hydrophobic pocket interaction |
Exploration of New Reactivity Modes and Catalytic Transformations
The inherent functionality of 2-Amino-6-(methylsulfonyl)benzoic acid provides multiple handles for chemical modification. Future research should aim to explore novel reactivity patterns and apply modern catalytic methods to selectively functionalize the molecule.
Late-Stage C-H Functionalization : The aromatic ring possesses C-H bonds that are prime targets for late-stage functionalization. Iridium- or rhodium-catalyzed C-H activation, directed by the carboxylic acid or amino group, could enable the regioselective introduction of a wide range of substituents (e.g., aryl, alkyl, or halogen groups) at the ortho positions. nih.gov This would provide rapid access to diverse analogues that are otherwise difficult to synthesize. nih.gov
Transformations of the Sulfonyl Group : The methylsulfonyl group is often considered robust, but it can participate in certain transformations. Reductive methods could convert it to a sulfoxide (B87167) or sulfide, altering the electronic properties and steric profile of the molecule. Furthermore, methodologies for C-S bond formation or cleavage could be explored to replace the methylsulfonyl group with other functionalities.
Novel Catalytic Cycles : The unique electronic and steric environment of the scaffold could be exploited in novel catalytic cycles. For example, the compound or its derivatives could serve as ligands for transition metals, with the substituents influencing the catalytic activity and selectivity of the resulting complex. The interplay between the electron-donating amino group and the electron-withdrawing sulfonyl and carboxyl groups could lead to unique reactivity in metal-catalyzed cross-coupling reactions.
Integration with High-Throughput Experimentation and Automation
To efficiently explore the vast chemical space of possible derivatives and reaction conditions, the integration of high-throughput experimentation (HTE) and laboratory automation is essential. nih.govresearchgate.net This approach allows for the rapid screening of hundreds of parallel reactions, dramatically accelerating the pace of research and discovery. nih.gov
Future research should leverage HTE for:
Reaction Optimization : HTE is perfectly suited for optimizing reaction conditions (e.g., catalysts, ligands, bases, solvents, temperature) for the synthesis of 2-Amino-6-(methylsulfonyl)benzoic acid and its derivatives. researchgate.net A 96-well plate format can be used to systematically screen numerous variables simultaneously, quickly identifying the optimal conditions for yield and purity.
Library Synthesis : Automated liquid handlers and robotic systems can be employed to synthesize large libraries of derivatives based on the 2-Amino-6-(methylsulfonyl)benzoic acid scaffold. For instance, by varying the coupling partners in a C-H arylation or an amidation reaction, hundreds of distinct analogues can be generated for biological screening. The operational simplicity of modern methods is a key enabler for their use in HTE. nih.gov
Discovery of New Reactivity : HTE can be used in a discovery mode to screen for unexpected reactivity. By exposing the parent compound to a wide array of reagents and catalysts, novel transformations may be identified that would be missed in a traditional, hypothesis-driven approach.
A representative HTE screen for a Suzuki coupling reaction to functionalize a hypothetical bromo-derivative of the title compound is outlined below.
Table 2: Representative High-Throughput Experimentation (HTE) Screening Array
| Well | Palladium Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|---|
| A1 | Pd(OAc)2 | SPhos | K3PO4 | 75 |
| A2 | Pd(OAc)2 | XPhos | K3PO4 | 82 |
| A3 | Pd(OAc)2 | RuPhos | K3PO4 | 68 |
| B1 | Pd2(dba)3 | SPhos | Cs2CO3 | 88 |
| B2 | Pd2(dba)3 | XPhos | Cs2CO3 | 95 |
| B3 | Pd2(dba)3 | RuPhos | Cs2CO3 | 85 |
This systematic and automated approach has the potential to significantly accelerate the exploration of the chemical space around 2-Amino-6-(methylsulfonyl)benzoic acid, aiding in the rapid identification of new compounds with valuable properties. nih.gov
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-Amino-6-(methylsulfonyl)benzoic acid, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis can be optimized using reductive amination or sulfonylation reactions. For example, solvent-free reductive amination with aldehydes (as demonstrated in sulfanyl acetohydrazide synthesis ) may reduce side products. Key parameters include reaction time (e.g., 4 hours under reflux ), solvent polarity (absolute alcohol for improved solubility ), and stoichiometric ratios (1.2 equivalents of hydrazine hydrate ). Monitor reaction progress via TLC (7:3 chloroform:methanol ratio ).
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Methodological Answer : Use a combination of:
- NMR (to confirm substitution patterns, e.g., methylsulfonyl and amino groups).
- Mass spectrometry (exact mass analysis, e.g., 234.00205 Da for related sulfonyl compounds ).
- HPLC (for purity assessment, using gradients optimized for polar sulfonyl groups ).
Q. How should researchers safely handle and store 2-Amino-6-(methylsulfonyl)benzoic acid to prevent degradation?
- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to minimize hydrolysis. Avoid prolonged storage due to potential degradation into reactive byproducts . Always use PPE (gloves, goggles) and conduct work in a fume hood .
Advanced Research Questions
Q. How can contradictory reports on the stability of sulfonyl-containing benzoic acids under varying pH be resolved?
- Methodological Answer : Design a systematic stability assay:
- Prepare buffer solutions (pH 2–12) and incubate the compound at controlled temperatures (25°C and 40°C).
- Monitor degradation via LC-MS every 24 hours for 7 days. Compare degradation kinetics to models (e.g., first-order decay) and identify intermediates using high-resolution MS .
Q. What experimental strategies elucidate the environmental fate of 2-Amino-6-(methylsulfonyl)benzoic acid in agricultural systems?
- Methodological Answer :
- Use radiolabeled compound (e.g., ^14C-labeled) to track degradation in soil/water systems.
- Analyze metabolites via fluorescence immunoassay (FIA) or LC-MS, as applied to structurally similar compounds like mesotrione derivatives .
- Assess phytotoxicity using model plants (e.g., Raphanus or Pistia stratiotes) under controlled greenhouse conditions .
Q. What mechanistic insights explain the reactivity of the methylsulfonyl group in electrophilic substitution reactions?
- Methodological Answer :
- Perform computational modeling (DFT) to map electron density and predict regioselectivity.
- Validate experimentally via nitration or halogenation reactions, comparing product distributions to model predictions. Use ^13C NMR to confirm electronic effects on aromatic rings .
Q. How can discrepancies in reported biological activities of sulfonyl benzoic acid derivatives be addressed?
- Methodological Answer :
- Conduct a meta-analysis of published IC50 values, normalizing for assay conditions (e.g., cell lines, incubation times).
- Perform comparative in vitro assays (e.g., enzyme inhibition or cytotoxicity) under standardized protocols. Use ANOVA to identify statistically significant variations .
Q. What formulation strategies improve the solubility of 2-Amino-6-(methylsulfonyl)benzoic acid in aqueous systems?
- Methodological Answer :
- Test co-solvents (e.g., DMSO, ethanol) and surfactants (e.g., Tween-80) in phosphate-buffered saline.
- Measure solubility via UV-Vis spectroscopy and compare to computational solubility parameters (e.g., Hansen solubility model) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
